N-[(4-methylphenyl)methyl]oxetan-3-amine
Description
N-[(4-Methylphenyl)methyl]oxetan-3-amine is a secondary amine featuring an oxetane ring substituted with a benzyl group bearing a para-methyl substituent. The oxetane ring, a four-membered oxygen-containing heterocycle, confers structural rigidity and modulates physicochemical properties such as solubility and metabolic stability. This compound is structurally analogous to pharmacologically active amines, suggesting applications in medicinal chemistry, particularly in kinase inhibitors or CNS-targeting agents, as inferred from commercial availability of related compounds .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRCNRJBIOWRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/ring closing reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]oxetan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can produce a wide range of amine derivatives .
Scientific Research Applications
Chemical Applications
N-[(4-methylphenyl)methyl]oxetan-3-amine serves as a versatile building block in organic synthesis. Its oxetane ring structure allows for various chemical transformations, making it useful in the development of complex molecules.
Synthetic Routes
The synthesis typically involves the reaction of 4-methylbenzylamine with oxetan-3-one under basic conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium hydride or potassium carbonate as bases.
Key Reactions:
- Oxidation: Can be oxidized to form derivatives with enhanced functionalities.
- Reduction: Reduction reactions can yield amine derivatives that may exhibit different biological activities.
Biological Applications
Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
The compound has been studied for its potential:
- Antimicrobial Activity: Effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Properties: Inhibits cyclooxygenase (COX) enzymes, potentially reducing inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibits COX-1 and COX-2 with reported IC50 values | |
| Enzyme Inhibition | Modulates enzyme activity in metabolic pathways |
Medicinal Applications
The therapeutic potential of this compound is being explored in several contexts:
Case Study 1: Antimicrobial Efficacy
In laboratory studies, the compound demonstrated significant growth inhibition against various bacterial strains. The results suggest its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anti-inflammatory Mechanism
A study focused on the anti-inflammatory effects showed that the compound significantly reduced the expression levels of COX-2 and inducible nitric oxide synthase (iNOS) in vitro. This reduction correlated with decreased inflammatory responses, indicating therapeutic potential for inflammatory diseases.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Notable Activities |
|---|---|---|
| N-(4-chloro-2-methylphenyl)oxetan-3-amine | Chlorine substituent | Antimicrobial |
| N-(4-fluoro-2-methylphenyl)oxetan-3-amine | Fluorine substituent | Anti-inflammatory |
| N-(4-bromo-2-methylphenyl)oxetan-3-amine | Bromine substituent | Anticancer properties |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]oxetan-3-amine involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. The amine group can form hydrogen bonds and participate in nucleophilic reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents on the aromatic ring or amine moiety, influencing electronic, steric, and pharmacokinetic properties.
Biological Activity
N-[(4-methylphenyl)methyl]oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound features an oxetane ring, which contributes to its unique reactivity and biological interactions. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including:
- Oxetane Ring Formation : Using reagents such as diethyl azodicarboxylate and amines.
- Substituent Introduction : Employing nucleophilic substitution reactions to introduce the 4-methylphenyl group.
Antimicrobial Properties
Research indicates that oxetane derivatives, including this compound, exhibit antimicrobial activity. For instance, studies have shown that compounds with oxetane rings can inhibit bacterial growth, suggesting potential as new antibiotic agents.
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary data suggest that it may induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .
The mechanism of action for this compound is thought to involve:
- Interaction with Biological Macromolecules : The compound can form covalent bonds with proteins or nucleic acids, altering their function.
- Modulation of Enzyme Activity : It may act as an inhibitor or activator of key enzymes involved in metabolic pathways.
Study 1: Antimicrobial Efficacy
In a recent study published in MDPI, this compound was tested against various bacterial strains. The results indicated a significant zone of inhibition compared to control groups, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Effects
A study published in PubChem evaluated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
